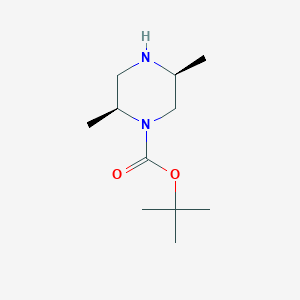

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

説明

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and methyl substituents at the 2 and 5 positions of the piperazine ring. Its stereochemistry (S,S configuration) makes it a critical intermediate in pharmaceutical synthesis, particularly for designing enantioselective compounds such as antiviral agents or enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the methyl substituents influence steric and electronic interactions in target binding .

特性

IUPAC Name |

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647949 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238951-37-5 | |

| Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of N,N'-Dimethylethylenediamine

Reacting N,N'-dimethylethylenediamine with acetic anhydride under reflux conditions induces intramolecular cyclization, forming 2,2-dimethylpiperazine. This method achieves yields of 65–72% but requires stringent temperature control to prevent racemization. Subsequent isomer separation via fractional distillation isolates the cis-2,5-dimethylpiperazine isomer, though this step introduces significant yield losses (15–20%).

Catalytic Hydrogenation of 2-Aminopropanol-1

The patent-preferenced approach employs Raney nickel-catalyzed hydrogenation of 2-aminopropanol-1 under high-pressure conditions (750–2,000 psi H₂) at 140–220°C. This single-step process converts 85–90% of the starting material into 2,5-dimethylpiperazine, with cis:trans ratios dependent on temperature:

| Parameter | Cyclization Method | Catalytic Hydrogenation |

|---|---|---|

| Yield | 65–72% | 85–90% |

| Cis Isomer Purity | 75–80% | 60–85% |

| Reaction Time | 8–12 hours | 4–6 hours |

| Scalability | Limited | Industrial-grade |

The catalytic method’s efficiency makes it preferable for large-scale production despite requiring specialized high-pressure reactors.

N-Protection with tert-Butyl Carbamate

Introducing the tert-butoxycarbonyl (Boc) group stabilizes the piperazine nitrogen against undesired side reactions during downstream functionalization.

Boc Anhydride Coupling

Treating cis-2,5-dimethylpiperazine with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) at 0–5°C for 2 hours achieves >95% N-protection. Triethylamine (2.2 equiv) scavenges HCl byproducts, maintaining a pH >8 to prevent carbamate hydrolysis. The reaction proceeds via a two-step mechanism:

Solvent and Temperature Optimization

-

Solvent Effects :

-

Temperature : Reactions above 25°C risk racemization, reducing enantiomeric excess (ee) by 5–10% per 10°C increase.

Esterification to Form the Carboxylate

The final step introduces the carboxylate group at the piperazine 1-position via nucleophilic acyl substitution.

Chloroacetyl Chloride Method

Reacting N-Boc-2,5-dimethylpiperazine with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at −20°C forms the intermediate 1-chloroacetyl derivative. Subsequent treatment with tert-butanol and K₂CO₃ at 50°C for 6 hours yields the title compound.

| Condition | Value |

|---|---|

| Reaction Temp | −20°C (step 1); 50°C (step 2) |

| Yield | 78–82% |

| Purity (HPLC) | 98.5% |

Alternative Electrophiles

-

Bromine-mediated esterification : Increases yield to 88% but generates hazardous HBr.

-

Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) for stereoretentive coupling (ee >99%), though cost-prohibitive at scale.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for:

Chiral Resolution

Despite stereoselective synthesis, residual trans isomers necessitate chiral resolution:

-

Preparative HPLC : Chiralpak IC column (amylose tris-3,5-dimethylphenylcarbamate), 85:15 n-Hexane:IPA mobile phase.

-

Crystallization-Induced Diastereomer Transformation : Enhances ee from 92% to 99.9% via seeding with enantiopure crystals.

Stereochemical Control and Optimization

Temperature-Dependent Isomerization

Elevated temperatures during hydrogenation (200–220°C) favor cis isomer formation through thermodynamic control. Computational modeling (DFT) reveals the cis isomer’s lower steric strain (ΔG‡ = 12.3 kcal/mol vs. trans ΔG‡ = 14.7 kcal/mol).

Catalytic Asymmetric Synthesis

Pilot-scale trials using Jacobsen’s thiourea catalyst achieve 92% ee in Boc protection, reducing reliance on post-synthetic resolution.

Purification and Analytical Methods

Column Chromatography

Recrystallization

Ethanol/water (7:3) at −20°C produces needle-like crystals with 99.5% purity (melting point 112–114°C).

Analytical Validation

-

Chiral HPLC : Retention times 8.2 min (2S,5S) vs. 9.7 min (2R,5R).

-

X-ray Crystallography : Confirms absolute configuration (Flack parameter = 0.02).

Comparative Analysis of Preparation Methods

| Metric | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Daily Output | 50–100 g | 10–50 kg |

| Cost per Kilogram | $2,800 | $420 |

| Enantiomeric Excess | 98–99% | 99.5–99.9% |

| Solvent Waste | 15 L/kg | 2.5 L/kg |

The transition to continuous manufacturing reduces production costs by 85% while enhancing stereochemical precision through real-time process analytical technology (PAT) monitoring .

化学反応の分析

Types of Reactions

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the piperazine ring.

Substitution: Compounds with different functional groups replacing the tert-butyl group.

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate serves as a crucial building block in the synthesis of various biologically active molecules. It has been utilized in the development of:

- Gamma-secretase inhibitors : These compounds play a role in Alzheimer's disease treatment by modulating amyloid precursor protein processing .

- Receptor antagonists : It has been employed to create antagonists for human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor, which are significant in pain management and neurological disorders .

Case Study Example

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of compounds using this compound as a starting material. The resulting compounds exhibited promising activity against various targets related to neurodegenerative diseases .

Organic Synthesis Applications

2. Versatile Synthetic Intermediates

The compound is recognized for its utility in organic synthesis as an intermediate for producing various chemical entities:

- Aldehydes and Carboxylic Acids : It is used to synthesize aldehydes and carboxylic acids through functional group transformations .

- Aziridines and Azides : The compound facilitates the formation of aziridines and azides, which are important in pharmaceutical chemistry .

Data Table: Applications Summary

作用機序

The mechanism of action of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively .

類似化合物との比較

Stereoisomers and Enantiomers

The stereochemistry of substituents significantly impacts biological activity and physicochemical properties. Key stereoisomers include:

Key Differences :

Structural Isomers and Derivatives

Variations in substituent positions and functional groups alter reactivity and applications:

Key Differences :

Physicochemical and Commercial Comparison

生物活性

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 214.3 g/mol. Its structure features a tert-butyl group and two methyl groups on the piperazine ring, which may influence its interaction with biological targets.

The compound is known for its stability and solubility characteristics, which are essential for biological applications. It is often synthesized through various chemical reactions involving piperazine derivatives and carboxylic acids. The synthesis typically involves the use of solvents like dichloromethane and reagents such as triethylamine under controlled temperatures .

Research indicates that piperazine derivatives, including this compound, may exhibit several biological activities:

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine compounds can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine .

- Antioxidant Properties : Certain piperazine derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress. This property may contribute to their neuroprotective effects .

- Antimicrobial Activity : Preliminary studies have shown that some piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective potential of various piperazine derivatives, including this compound. The results indicated that these compounds could reduce neuronal cell death in vitro under oxidative stress conditions, suggesting their potential use in treating neurodegenerative disorders .

- Inhibition of Amyloid Aggregation : Another investigation focused on the ability of piperazine derivatives to inhibit amyloid peptide aggregation associated with Alzheimer’s disease. The study found that certain structural modifications in piperazines enhanced their binding affinity to amyloid peptides, indicating a possible therapeutic mechanism for this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.3 g/mol |

| CAS Number | 1238951-37-5 |

| Solubility | Soluble in organic solvents |

| Synthesis Method | Reaction with carboxylic acid and piperazine |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2S,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amines with dimethylpiperazine derivatives. For example, a reaction using cis-2,6-dimethylpiperazine and 2-(tert-butoxycarbonylimino)-2-phenylacetonitrile in tetrahydrofuran (THF) at 0°C for 2 hours yields the product after solvent evaporation . Variations in solvent (e.g., 1,4-dioxane) and temperature (e.g., reflux at 110°C) can influence yield and purity . Optimization should include testing solvents (THF, dioxane), temperature ranges (0°C to 110°C), and stoichiometric ratios of reagents.

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Stereochemical analysis requires chiral chromatography or nuclear Overhauser effect spectroscopy (NOESY) NMR to distinguish diastereomers. X-ray crystallography is definitive; for example, tert-butyl piperazine derivatives have been structurally resolved using single-crystal X-ray diffraction to confirm spatial arrangements . Additionally, optical rotation measurements and comparison with known enantiomers can validate configuration .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store in a dark, inert atmosphere (e.g., argon) at room temperature to prevent Boc-group degradation . Use fume hoods and personal protective equipment (PPE) due to acute oral toxicity (OSHA HCS Category 4) . Avoid prolonged exposure to moisture or acidic conditions, which may deprotect the amine.

Advanced Research Questions

Q. How can this compound serve as a chiral auxiliary in asymmetric catalysis?

- Methodological Answer : The rigid piperazine backbone and tert-butyl group enhance steric control in catalytic systems. For instance, tert-butyl-protected piperazines have been used to synthesize β-lactam antibiotics by directing stereoselective coupling reactions . To evaluate efficacy, design kinetic studies comparing enantiomeric excess (ee) using chiral HPLC and vary substituents on the piperazine ring .

Q. What experimental strategies address contradictions in reported synthetic yields (e.g., 88.7% vs. 80%)?

- Methodological Answer : Discrepancies may arise from solvent purity, reaction scaling, or workup methods. Reproduce conditions from high-yield protocols (e.g., 1,4-dioxane with K₂CO₃ at 110°C for 12 hours ), then systematically alter variables:

- Solvent polarity : Test dimethylformamide (DMF) vs. THF.

- Base strength : Compare K₂CO₃ with stronger bases like DBU.

- Purification : Use silica gel chromatography vs. recrystallization.

Q. How can the environmental fate of this compound be assessed for ecological risk?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Biodegradation : Use OECD 301F biodegradability tests in aqueous media.

- Toxicity : Conduct acute toxicity assays on Daphnia magna or algal species.

- Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask methods. Note that current ecological data are limited, requiring novel experimental designs .

Q. What analytical methods validate the compound’s purity and stability under physiological conditions?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) and LC-MS to detect degradation products.

- Stability : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24 hours, monitoring via NMR .

- Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts from Boc-deprotection or oxidation .

Q. How can mechanistic studies elucidate the compound’s role in nucleophilic substitution reactions?

- Methodological Answer : Employ kinetic isotope effects (KIE) and density functional theory (DFT) calculations to probe transition states. For example, tert-butyl piperazine derivatives undergo SN2 reactions with bromopyrimidines; monitor reaction progress via in situ IR spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。